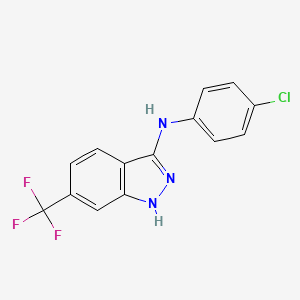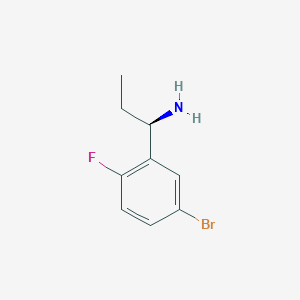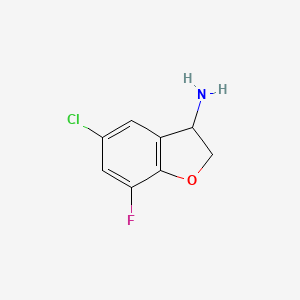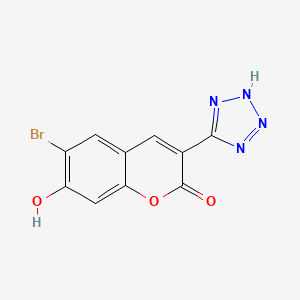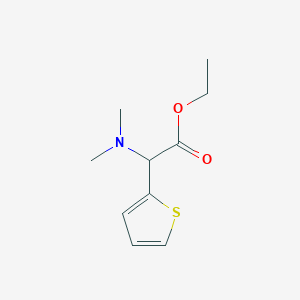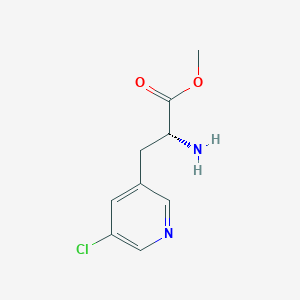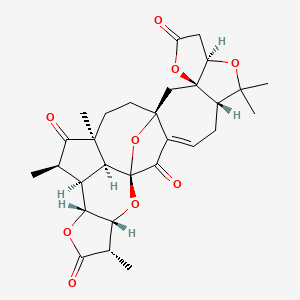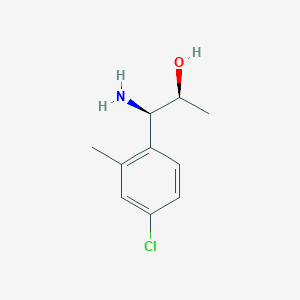
(1R,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. The compound features an amino group, a chlorinated aromatic ring, and a secondary alcohol, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis often begins with 4-chloro-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to an amine through a reductive amination process, using reagents like ammonium formate and palladium on carbon (Pd/C) as a catalyst.
Chiral Resolution: The final step involves chiral resolution to obtain the (1R,2S) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and advanced chiral resolution techniques are often employed to ensure high purity and enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The ketone can be reduced back to the alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of the corresponding ketone
Reduction: Regeneration of the secondary alcohol
Substitution: Formation of N-substituted derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL is used as a chiral building block for the synthesis of complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (1R,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with active sites, while the aromatic ring can engage in π-π stacking interactions. These interactions modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(4-bromo-2-methylphenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(4-iodo-2-methylphenyl)propan-2-OL
Uniqueness
Compared to its analogs, (1R,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL exhibits unique reactivity due to the presence of the chlorine atom, which can participate in various halogen bonding interactions
Propiedades
Fórmula molecular |
C10H14ClNO |
|---|---|
Peso molecular |
199.68 g/mol |
Nombre IUPAC |
(1R,2S)-1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1 |
Clave InChI |
TVIZKHYDNFUQMC-XVKPBYJWSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)Cl)[C@H]([C@H](C)O)N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)C(C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



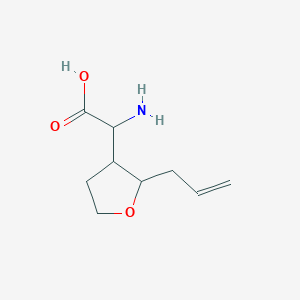
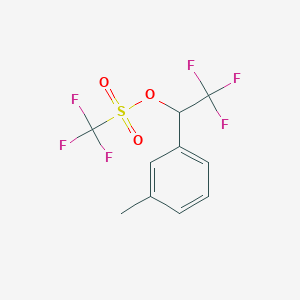
![6,7-Dichlorobenzo[B]thiophene 1,1-dioxide](/img/structure/B13042571.png)
![1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene](/img/structure/B13042576.png)
